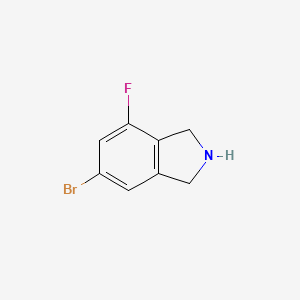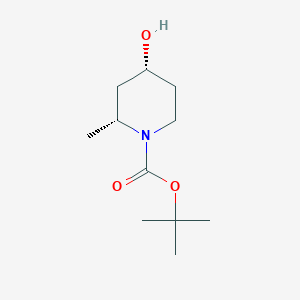![molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1](/img/structure/B1320779.png)
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C13H19BrO3. It is a derivative of benzene, where the benzene ring is substituted with a [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl] group. This compound is of interest due to its unique structure, which includes multiple ethoxy linkages and a bromine atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethoxy-substituted benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.
Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.
Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.
Scientific Research Applications
Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
- Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-iodoethoxy)ethoxy]ethoxy]methyl]-
- Benzene, [[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]methyl]-
Comparison: Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is unique due to the presence of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine. This makes it a more versatile intermediate for introducing various functional groups. Additionally, the multiple ethoxy linkages provide enhanced solubility and flexibility compared to similar compounds with fewer ethoxy groups .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCMVLZSDVCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601831 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121537-55-1 |
Source


|
| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
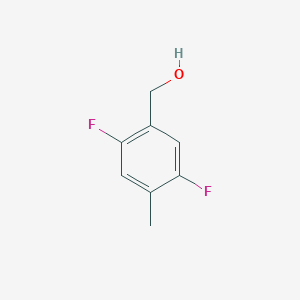
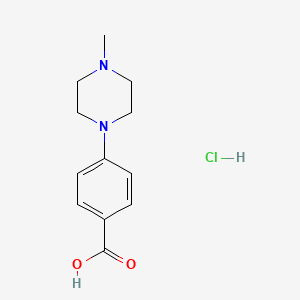
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)
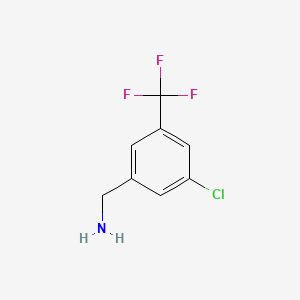
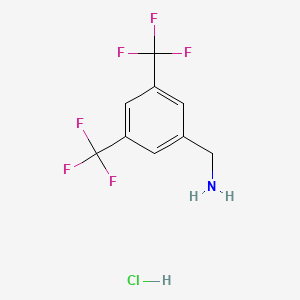
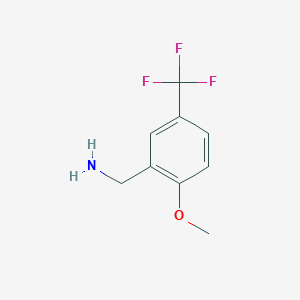
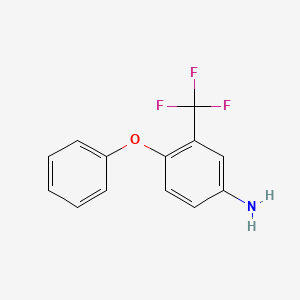
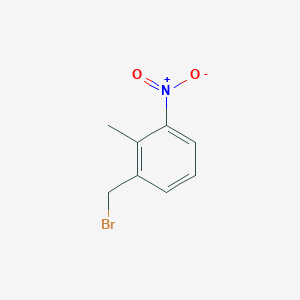
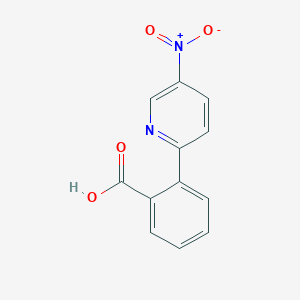
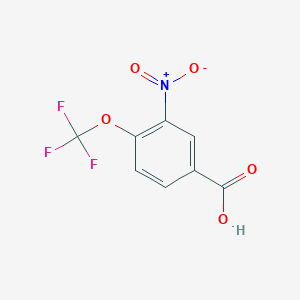
![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)
